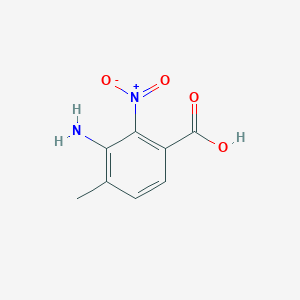

3-Amino-4-methyl-2-nitrobenzoic acid

Descripción general

Descripción

“3-Amino-4-methyl-2-nitrobenzoic acid” is a compound that falls under the category of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

The synthesis of a similar compound, 4-amino-3-nitrobenzoic acid methyl ester, has been reported as a simple Fischer esterification reaction . This compound was synthesized as a one-pot reaction within 30 minutes to 16 hours, with one hour producing a workable yield .Molecular Structure Analysis

The molecular structure of nitro compounds like “3-Amino-4-methyl-2-nitrobenzoic acid” can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . They can also be prepared by displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of similar nitrobenzoic acid derivatives, like 4-amino-3-nitrobenzoic acid methyl ester, is often explored in organic chemistry. These compounds are synthesized using methods like Fischer esterification and characterized using spectroscopic techniques (Kam, Levonis, & Schweiker, 2020).

- Chemical Transformations : Studies show that nitrobenzoic acid derivatives undergo various chemical transformations. For example, 3-methyl-2-nitrobenzoic acid has been used as a starting material in the synthesis of complex organic compounds, highlighting its versatility in chemical reactions (Yi-fen, Ai-xia, & Yafei, 2010).

Molecular Structure and Analysis

- Molecular Structure Studies : The structure and properties of molecules similar to 3-Amino-4-methyl-2-nitrobenzoic acid, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, have been extensively studied. These analyses often involve hydrogen bonding and molecular-electronic structure investigations (Portilla et al., 2007).

Environmental Interaction

- Microbial Transformation : Research on the microbial transformation of nitroaromatic compounds, including nitrobenzoic acids, in environments like sewage effluent, offers insights into the biodegradation pathways and environmental impacts of these compounds (Hallas & Alexander, 1983).

Pharmacological Aspects

- Intermediate in Drug Synthesis : Although specific information on drug synthesis and dosage is excluded as per your request, it's important to note that compounds like 3-methyl-4-nitrobenzoic acid are often used as intermediates in the synthesis of pharmaceuticals, suggesting potential relevance for 3-Amino-4-methyl-2-nitrobenzoic acid in this area as well (Yin, 2010).

Solubility and Thermodynamics

- Solubility Studies : The solubility of nitrobenzoic acid derivatives in various solvents and the thermodynamic modeling of these processes are crucial for understanding their behavior in different environments. This information is essential for designing purification processes and understanding the chemical behavior of these compounds (Wu, Di, Zhang, & Zhang, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWAVVAJFWDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408102 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methyl-2-nitrobenzoic acid | |

CAS RN |

37901-90-9 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

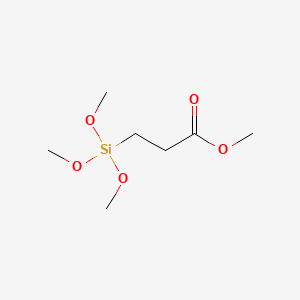

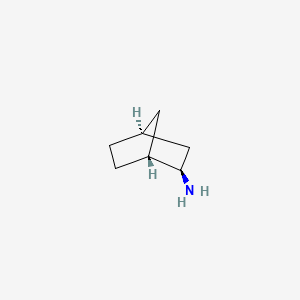

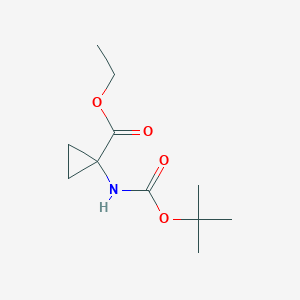

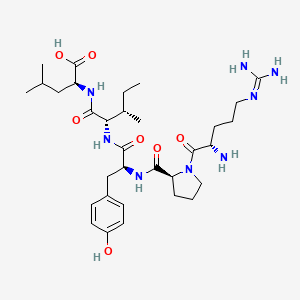

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

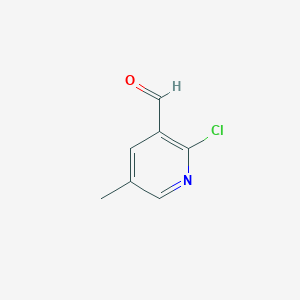

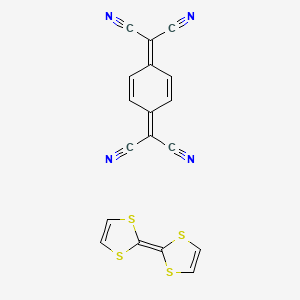

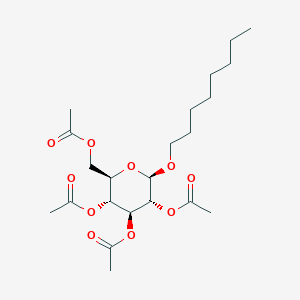

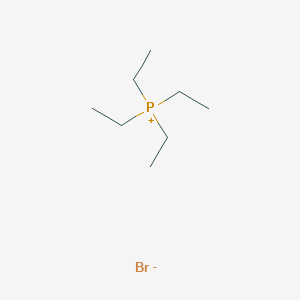

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)